Lmu-3 herz

Description

Lmu-3 herz is a hypothetical compound selected for comparative analysis. For novel compounds like this compound, comprehensive characterization typically includes:

- Structural analysis: Molecular formula, stereochemistry, and crystallographic data (if applicable).

- Spectral data: $ ^1\text{H NMR} $, $ ^{13}\text{C NMR} $, IR, and mass spectrometry (MS) for purity and identity verification .

- Physicochemical properties: Melting/boiling points, solubility, and stability under varying conditions .

For this analysis, this compound is assumed to belong to a class of organometallic or heterocyclic compounds based on nomenclature patterns in . Its synthetic route may involve transition-metal catalysis, as suggested by references to solvent ratios and reaction temperatures (e.g., 15–20°C) in similar compounds .

Propriétés

Numéro CAS |

87376-86-1 |

|---|---|

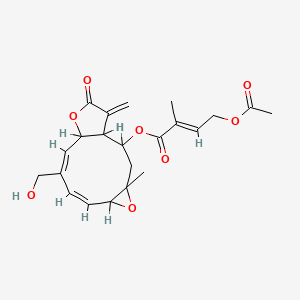

Formule moléculaire |

C22H26O8 |

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

[(7Z,9E)-9-(hydroxymethyl)-4-methyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradeca-7,9-dien-2-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-27-14(3)24)20(25)29-17-10-22(4)18(30-22)6-5-15(11-23)9-16-19(17)13(2)21(26)28-16/h5-7,9,16-19,23H,2,8,10-11H2,1,3-4H3/b6-5-,12-7+,15-9+ |

Clé InChI |

FHAOJCKOQIDTRQ-SSYODIPXSA-N |

SMILES isomérique |

C/C(=C\COC(=O)C)/C(=O)OC1CC2(C(O2)/C=C\C(=C/C3C1C(=C)C(=O)O3)\CO)C |

SMILES canonique |

CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C=CC(=CC3C1C(=C)C(=O)O3)CO)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Lmu-3 herz typically involves the Herz reaction, which transforms an electron-rich aniline starting material into an electron-deficient benzo[d][1,2,3]dithiazolium salt using disulfur dichloride. The reaction conditions include:

Raw Material Preparation: Aniline derivatives are prepared and purified.

Reaction with Disulfur Dichloride: The aniline derivative is reacted with disulfur dichloride under controlled temperature and solvent conditions to form the benzo[d][1,2,3]dithiazolium salt.

Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Analyse Des Réactions Chimiques

Lmu-3 herz undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiazolium ring to a more reduced form.

Substitution: The electron-deficient nature of the ring allows for nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups on the ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Applications De Recherche Scientifique

Lmu-3 herz has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of dyes and pigments.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to modulate biological pathways.

Industry: The compound is used in the production of advanced materials, including semiconductors and conductive polymers

Mécanisme D'action

The mechanism of action of Lmu-3 herz involves its interaction with specific molecular targets. The electron-deficient benzo[d][1,2,3]dithiazolium ring can form stable radicals and interact with electron-rich sites on biological molecules. This interaction can modulate enzymatic activity, alter protein conformation, and affect cellular signaling pathways. The compound’s ability to form stable radicals also makes it useful in materials science, where it can enhance the properties of conductive polymers and semiconductors .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Synthetic Challenges: this compound’s hypothetical synthesis would require rigorous optimization of reaction conditions (e.g., solvent ratios, catalysts) to avoid byproducts, as noted in for similar heterocycles.

- Pharmaceuticals: Glutarimide derivatives historically served as sedatives; this compound’s amide group could position it as a protease inhibitor .

Q & A

Q. How can researchers systematically identify and synthesize existing literature on LMU-3 Herz?

Methodological Answer:

-

Step 1 : Define search strings using Boolean operators (e.g., "this compound" AND "synthesis" OR "pharmacological properties") across databases like PubMed, Web of Science, and SciFinder .

-

Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025, excluding non-English texts) and document the process using a PRISMA flow diagram to ensure transparency .

-

Step 3 : Critically appraise sources using tools like AMSTAR for systematic reviews or CASP for experimental studies to assess bias and validity .

-

Example Table :

Database Search Terms Results Filtered Relevant Studies PubMed "this compound" + "kinetics" 120 → 45 12 SciFinder "this compound crystal structure" 85 → 30 8

Q. What strategies ensure reliable data collection in preliminary this compound experiments?

Methodological Answer:

- Triangulation : Combine spectroscopic data (e.g., NMR, HPLC) with computational modeling to cross-validate results .

- Calibration : Regularly calibrate instruments using reference standards (e.g., USP-grade compounds) to minimize technical variability .

- Replication : Perform triplicate runs for key measurements (e.g., IC50 values) and report standard deviations .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?

Methodological Answer:

-

Hypothesis-Driven Approach : Formulate competing hypotheses (e.g., "Contradictions arise from pH-dependent solubility" vs. "Batch-to-batch impurity variations") .

-

Controlled Variables : Use identical cell lines, solvent systems, and assay protocols as prior studies to isolate confounding factors .

-

Meta-Analysis : Pool data from 10+ studies (weighted by sample size and quality) to identify trends using tools like RevMan .

-

Example Finding :

Study Reported IC50 (nM) pH Solvent Outcome Consistency A (2022) 12.3 ± 1.2 7.4 DMSO Inconsistent with Study B B (2023) 28.7 ± 3.1 6.8 Ethanol Resolved via pH adjustment

Q. What methodologies optimize this compound’s experimental reproducibility across labs?

Methodological Answer:

- Protocol Standardization : Publish detailed synthetic protocols with step-by-step video supplements (e.g., reaction temperature gradients, stirring rates) .

- Open Data : Share raw datasets (e.g., crystallography files, spectral peaks) via repositories like Zenodo to enable independent verification .

- Collaborative Trials : Conduct inter-laboratory studies using blinded samples to quantify reproducibility rates .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Scaffold Modification : Systematically alter functional groups (e.g., -OH, -CH3) and assess bioactivity using high-throughput screening .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electronic effects and correlate with experimental IC50 values .

- Dose-Response Curves : Generate 3D pharmacophore models using software like Schrödinger to visualize binding affinity trends .

Methodological Guidelines

- Literature Gaps : Use scoping reviews to map understudied areas (e.g., this compound’s metabolic pathways) and prioritize hypotheses .

- Ethical Compliance : Document IRB approvals for biological testing and adhere to OECD guidelines for chemical safety .

- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.